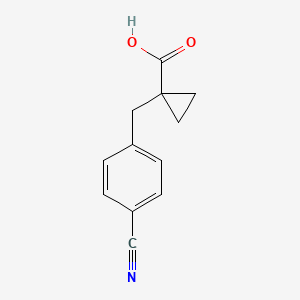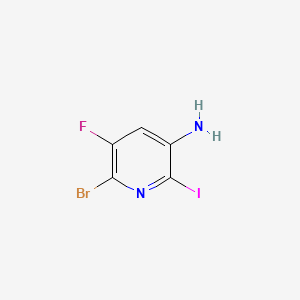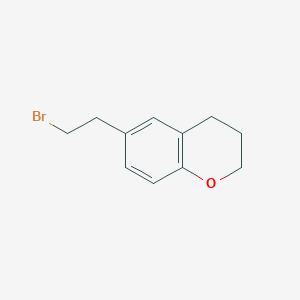![molecular formula C8H11ClN2O2 B13474571 (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chemical compound that features a pyridine ring attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acid precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the amino acid structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and substituted amino acid derivatives. These products can be further utilized in various chemical and biological applications.
Applications De Recherche Scientifique
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Amino acid derivatives: Compounds with similar amino acid structures but different side chains.
Uniqueness
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is unique due to its specific combination of a pyridine ring and an amino acid derivative. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
(2S)-2-(pyridin-4-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(8(11)12)10-7-2-4-9-5-3-7;/h2-6H,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
Clé InChI |
HOOOJNQAOILVHY-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=CC=NC=C1.Cl |
SMILES canonique |
CC(C(=O)O)NC1=CC=NC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)


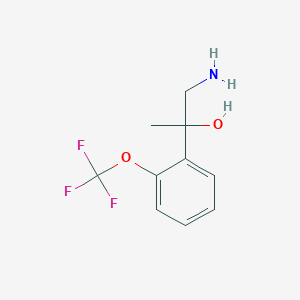
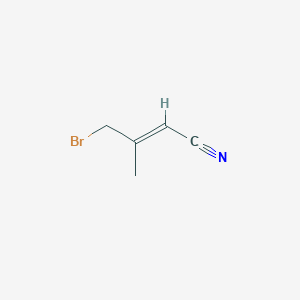

![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)


